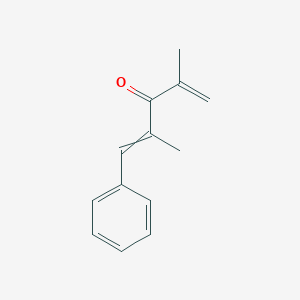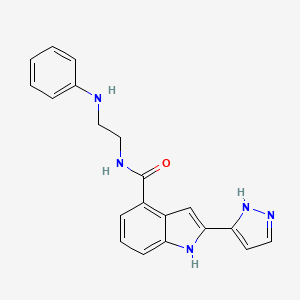![molecular formula C11H10N2O B14227276 2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile CAS No. 820208-44-4](/img/structure/B14227276.png)
2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is an organic compound with the molecular formula C10H8N2O This compound features a phenylene ring substituted with hydroxymethyl and diacetonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile typically involves the reaction of 5-(hydroxymethyl)-1,3-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[5-(Carboxy)-1,3-phenylene]diacetonitrile.
Reduction: 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diamine.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mécanisme D'action
The mechanism by which 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[5-(Methyl)-1,3-phenylene]diacetonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,2’-[5-(Hydroxy)-1,3-phenylene]diacetonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
2,2’-[5-(Amino)-1,3-phenylene]diacetonitrile: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
820208-44-4 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-[3-(cyanomethyl)-5-(hydroxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-2,8H2 |
Clé InChI |
YMZKAJSLQGAGAK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CC#N)CO)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


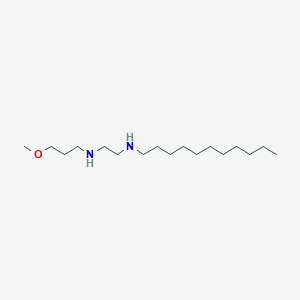
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
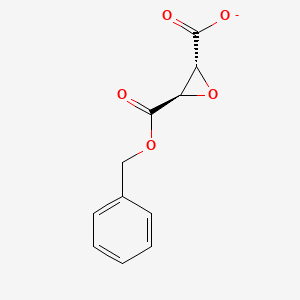
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
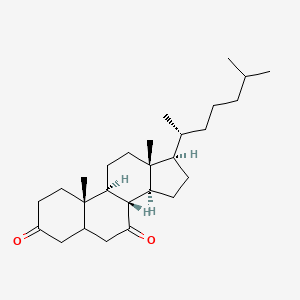

![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)

![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
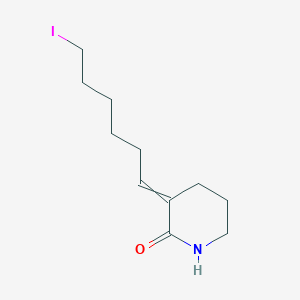
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
